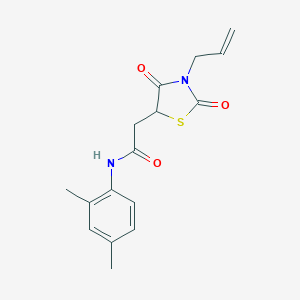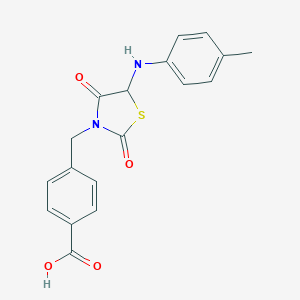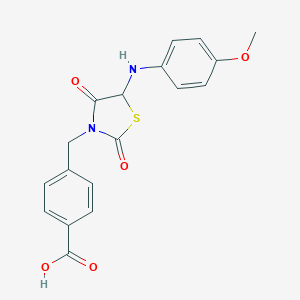
2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of an appropriate thioamide with an α-haloketone under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures.
Allylation: The allyl group is introduced through a nucleophilic substitution reaction using an allyl halide. This step is often performed in the presence of a base such as potassium carbonate or sodium hydride.
Acetamide Formation: The final step involves the acylation of the thiazolidinone derivative with 2,4-dimethylphenylacetyl chloride in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The carbonyl groups in the thiazolidinone ring can be reduced to alcohols.
Substitution: The allyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Epoxides or alcohols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Pharmacology: Research focuses on its interactions with biological targets and its potential therapeutic effects.
Biochemistry: It is used to study enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: It may be used as an intermediate in the synthesis of other biologically active compounds.
作用机制
The mechanism of action of 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The allyl and acetamide groups may enhance binding affinity and specificity towards certain biological targets, thereby influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-phenylacetamide
- 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dichlorophenyl)acetamide
- 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethoxyphenyl)acetamide
Uniqueness
2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide is unique due to the presence of the 2,4-dimethylphenyl group, which may confer distinct biological activities and binding properties compared to other similar compounds. This structural variation can lead to differences in pharmacokinetics, bioavailability, and therapeutic efficacy.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-4-7-18-15(20)13(22-16(18)21)9-14(19)17-12-6-5-10(2)8-11(12)3/h4-6,8,13H,1,7,9H2,2-3H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTMEYMUDRZAON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(4-bromophenyl)-4-{4-nitrophenyl}-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B352475.png)
![3-Methyl-5-(4-methylphenyl)-4-(3-nitrophenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B352478.png)
![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-4-methylbenzamide](/img/structure/B352483.png)
![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-3-methylbenzamide](/img/structure/B352486.png)

![4-{[3-(4-Carboxybenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B352490.png)

![4-{[5-(Naphthylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B352495.png)
![3-({3-[4-(Ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B352497.png)
![Methyl 4-({3-[4-(ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoate](/img/structure/B352498.png)
![(1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B352499.png)
![(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B352500.png)
![1-(2-Methoxyphenyl)-4-[1-(2-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B352524.png)
![(3-Nitrophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B352546.png)
